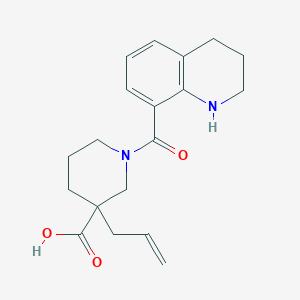
3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidinecarboxylic acid derivatives involves multiple steps, starting from known compounds like L-aspartic acid or N-Cbz-beta-alanine. The process includes enantioselective synthesis, where key intermediates are formed through reactions like alkylation, hydroboration, ozonolysis, and reductive amination to yield the final products with high stereoselectivity (Xue et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds, particularly quinolines and piperidine derivatives, often involves complex arrangements with multiple functional groups attached to the core rings. These structures can be modified through various synthetic routes to introduce different substituents, which significantly impact the compound's reactivity and physical properties (Meth-Cohn et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be highly selective and yield diverse products. For instance, allylation reactions of specific substrates with allylic alcohols in the presence of ruthenium catalysts lead to products with high regioselectivity (Zhang et al., 2008). The introduction of functional groups like the allyl group can be achieved through various catalyzed reactions, which also opens pathways for further functionalization.
Wissenschaftliche Forschungsanwendungen
Anticoagulant Applications
Compounds similar to the one have been explored for their anticoagulant properties. For example, MD 805, a compound with a somewhat analogous structure, has been studied for its effects on platelet activation in hemodialysis circuits. Unlike heparin, MD 805 did not significantly increase platelet factor 4 (PF-4) levels, which are released upon platelet activation, and exhibited stable antithrombin effects without marked interindividual differences in coagulation time as monitored by activated partial thromboplastin time (aPTT) (Matsuo et al., 1986).
Neuropharmacological Research
Another area of application is in neuropharmacology, where derivatives of quinoline, such as L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been used in research on schizophrenia. CX516, an ampakine modulating the AMPA receptor, was evaluated as a sole agent in a small series of patients with schizophrenia, offering insights into the modulation of glutamatergic neurotransmission (Marenco et al., 2002).
Understanding Neurotoxicity
Research has also focused on understanding the neurotoxic effects of certain compounds, including the investigation of substances like quinolinic acid, which can impact neurological conditions through its excitotoxic properties. Such studies highlight the complex interactions between synthetic compounds and biological systems, contributing to the understanding of disease mechanisms and therapeutic interventions (Heyes et al., 1991).
Biomarker Development
Compounds with carboxylic acid groups have been studied as biomarkers for exposure to various environmental and industrial chemicals. For instance, allylmercapturic acid has been used as a urinary biomarker to evaluate human exposure to allyl chloride, demonstrating the application of such compounds in occupational and environmental health research (Rooij et al., 1997).
Metabolic Studies
The metabolic fate of related compounds, such as irinotecan, highlights the importance of understanding how complex molecules like 3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid are processed in the human body. Such research is crucial for developing effective drugs with manageable side effects (Gupta et al., 1994).
Eigenschaften
IUPAC Name |
3-prop-2-enyl-1-(1,2,3,4-tetrahydroquinoline-8-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-9-19(18(23)24)10-5-12-21(13-19)17(22)15-8-3-6-14-7-4-11-20-16(14)15/h2-3,6,8,20H,1,4-5,7,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAVGFBPEGHNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)C2=CC=CC3=C2NCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

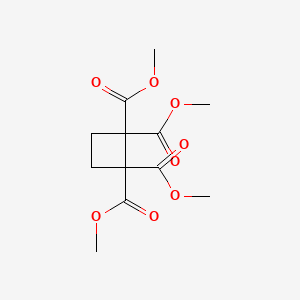

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)
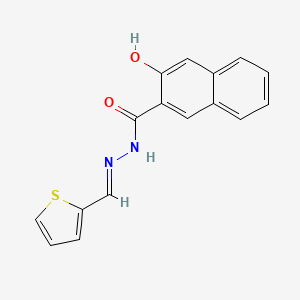
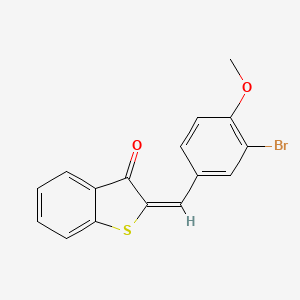
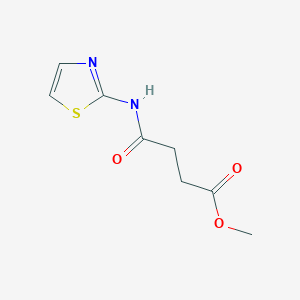
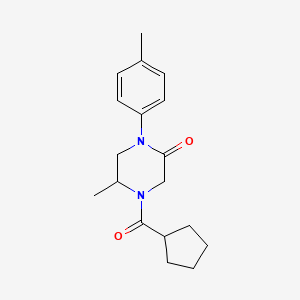
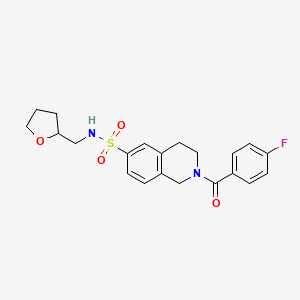
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)